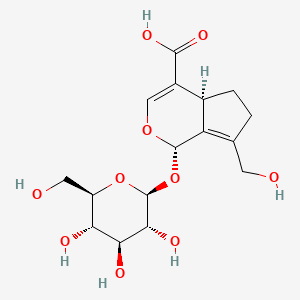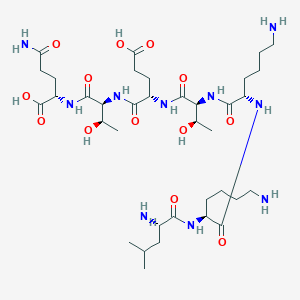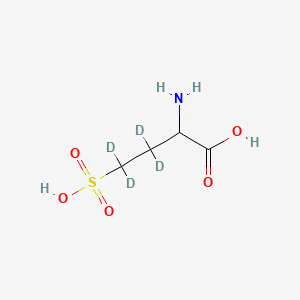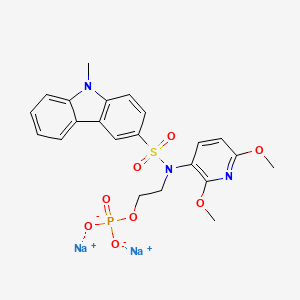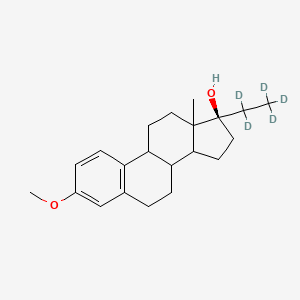
Givinostat impurity 5-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Givinostat impurity 5-d4 is a deuterated form of Givinostat impurity 5. Givinostat itself is a histone deacetylase inhibitor that has been developed for the treatment of various diseases, including muscular dystrophy and polycythemia vera. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Givinostat.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Givinostat impurity 5-d4 involves the incorporation of deuterium atoms into the molecular structure of Givinostat impurity 5. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
Givinostat impurity 5-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions can involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Givinostat impurity 5-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the pharmacokinetics of Givinostat, including absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites of Givinostat.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential therapeutic applications.
Chemical Research: this compound is used in chemical research to study its reactivity and interactions with other compounds.
作用機序
Givinostat impurity 5-d4, like Givinostat, exerts its effects by inhibiting histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and suppression of gene transcription. By inhibiting these enzymes, this compound can promote the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene transcription. This mechanism is particularly relevant in the treatment of diseases where aberrant gene expression plays a role.
類似化合物との比較
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cancer.
Panobinostat: A histone deacetylase inhibitor used in the treatment of multiple myeloma.
Belinostat: A histone deacetylase inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness
Givinostat impurity 5-d4 is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and half-life of the compound, providing valuable insights into its behavior in biological systems.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
182.21 g/mol |
IUPAC名 |
4-acetamido-2,3,5,6-tetradeuteriobenzamide |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)/i2D,3D,4D,5D |
InChIキー |
XVVYSVVBPMJRAB-QFFDRWTDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N)[2H])[2H])NC(=O)C)[2H] |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


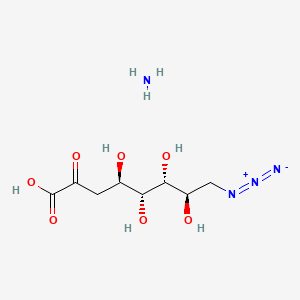
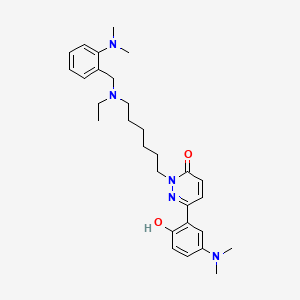

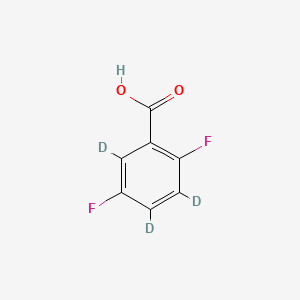
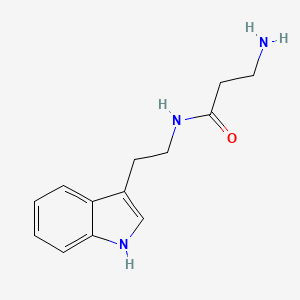
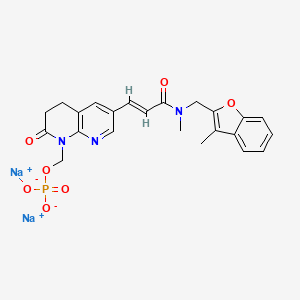
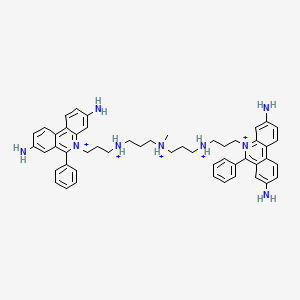

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
